1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a 4-methylphenyl group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the corresponding pyrrolidine derivative.
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Attachment of the Prop-2-en-1-one Moiety: : The prop-2-en-1-one moiety can be introduced through a condensation reaction between the pyrrolidine derivative and an appropriate enone precursor. This reaction is typically carried out under basic conditions, using reagents such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
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Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the prop-2-en-1-one moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
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Medicine: : The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and infectious diseases.
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Industry: : It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: : This compound has a similar pyrrolidine ring but differs in the length and structure of the carbon chain attached to it.
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1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: : This compound has a similar prop-2-en-1-one moiety but differs in the substituents attached to the aromatic ring.
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1-(4-Methylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: : This compound has a similar structure but differs in the presence of a fluorine atom on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-9-8-13(10-15)12-6-4-11(2)5-7-12/h3-7,13H,1,8-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAADQWQCIXASI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(C2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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